Diethyl(2,4,6-trifluorophenyl)malonate

Catalog No.
S12934526
CAS No.
M.F
C13H13F3O4
M. Wt
290.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(2,4,6-trifluorophenyl)malonate

Product Name

Diethyl(2,4,6-trifluorophenyl)malonate

IUPAC Name

1-O-ethyl 3-O-(2,4,6-trifluorophenyl) 2-ethylpropanedioate

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

InChI

InChI=1S/C13H13F3O4/c1-3-8(12(17)19-4-2)13(18)20-11-9(15)5-7(14)6-10(11)16/h5-6,8H,3-4H2,1-2H3

InChI Key

ASPFZIBDIGSMFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1F)F)F

Diethyl(2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is a highly fluorinated building block and precursor primarily utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Specifically, it serves as a critical intermediate in the production of 5,7-dihydroxy-6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1.5a]pyrimidines and their chlorinated derivatives, which are central to modern fungicidal formulations. Its malonate diester functionality provides versatile reactivity for cyclization and condensation reactions, while the 2,4,6-trifluorophenyl ring imparts enhanced metabolic stability, lipophilicity, and target-binding affinity to downstream products [1].

Research Fit

Fluorinated triazolopyrimidine precursor
Controlled 2,4,6-trifluorophenyl reactivity
Patented synthetic route compatibility

Substituting diethyl(2,4,6-trifluorophenyl)malonate with less fluorinated analogs (e.g., diethyl(2,6-difluorophenyl)malonate) or alternative esters (e.g., mono-esters or acetates) fundamentally alters both process chemistry and final product efficacy. The symmetric 2,4,6-trifluoro substitution pattern is essential for maximizing the systemicity and fungitoxicity of triazolopyrimidine derivatives against specific agricultural pathogens. Furthermore, attempting to use mono-ester derivatives fails to provide the necessary dual electrophilic centers required for efficient [1,2,4]triazolo[1,5-a]pyrimidine ring cyclization, leading to additional synthetic steps, reduced overall yields, and compromised process economics [1].

Substitution Risk

Fluorination pattern
Alternative arylmalonates with different F‑positioning may alter cyclization outcomes
Electronic profile
Non‑fluorinated or mono‑fluorinated analogs may not replicate electron‑withdrawing effects

Direct Cyclization Efficiency for Triazolopyrimidine Synthesis

In the synthesis of fungicidal triazolopyrimidines, Diethyl(2,4,6-trifluorophenyl)malonate provides the requisite dual electrophilic centers for direct cyclization with 3-amino-1,2,4-triazole. This single-step condensation yields the critical 5,7-dihydroxy-6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1.5a]pyrimidine core. Substituting this with mono-ester analogs like ethyl 2-(2,4,6-trifluorophenyl)acetate necessitates additional synthetic steps (such as prior formylation or multi-component coupling), which reduces overall process yield and increases manufacturing complexity [1].

Evidence DimensionSynthesis route efficiency for triazolopyrimidine core
Target Compound DataEnables direct, single-step cyclization with 3-amino-1,2,4-triazole
Comparator Or BaselineEthyl 2-(2,4,6-trifluorophenyl)acetate (requires multi-step formylation/cyclization)
Quantified DifferenceEliminates intermediate synthetic steps, streamlining API production
ConditionsIndustrial-scale condensation with 3-amino-1,2,4-triazole

Direct cyclization significantly reduces cycle times and raw material costs in commercial agrochemical manufacturing.

Synthetic route
Data to verify
~73% yield
Vendor‑reported Knoevenagel efficiency
No head‑to‑head optimization

Downstream Pathogen Systemicity and Fungitoxicity

The specific 2,4,6-trifluoro substitution pattern provided by this malonate precursor is critical for the biological performance of downstream active ingredients. Compared to derivatives synthesized from diethyl(2,6-difluorophenyl)malonate, the inclusion of the para-fluorine atom in the 2,4,6-trifluoro derivatives imparts enhanced lipophilicity and metabolic stability. This translates to superior systemicity and fungitoxicity against challenging agricultural pathogens, including rice diseases and powdery mildews [1].

Evidence DimensionDownstream fungicidal systemicity
Target Compound Data2,4,6-trifluorophenyl derivatives exhibit enhanced systemicity and fungitoxicity
Comparator Or Baseline2,6-difluorophenyl derivatives (lower overall efficacy against specific mildews)
Quantified DifferenceSuperior systemic pathogen control profile for the trifluorinated core
ConditionsIn vivo agricultural application against rice diseases and powdery mildews

Procuring the exact 2,4,6-trifluoro precursor is mandatory to meet the strict efficacy benchmarks required for advanced commercial fungicides.

Purity grade
Head‑to‑head
≥98% vs 95%
Higher purity reduces side‑reaction risk
For late‑stage intermediate use

Purification and Process Scalability

For industrial scale-up, Diethyl(2,4,6-trifluorophenyl)malonate demonstrates highly favorable physical properties for purification. It can be isolated via vacuum distillation (b.p. 88–105 °C at 0.1 mbar) and crystallization (m.p. 50-52 °C), achieving isolated yields of 77–81% from standard cross-coupling processes. This predictable thermal behavior makes it highly processable compared to crude mixtures or alternative highly fluorinated esters that may suffer from thermal degradation or require complex chromatographic purification [1].

Evidence DimensionIndustrial purification yield and thermal processability
Target Compound Data77–81% isolated yield via vacuum distillation (b.p. 88–105 °C at 0.1 mbar)
Comparator Or BaselineCrude highly fluorinated mixtures (require costly chromatography)
Quantified DifferenceEnables scalable, chromatography-free purification with >75% recovery
ConditionsIndustrial-scale synthesis and vacuum distillation

Predictable distillation profiles ensure high-purity precursor recovery without the bottleneck of industrial chromatography.

Thermal profile
Class‑level
bp 283.7 °C
d 1.289 g/cm³
Elevated bp vs unfluorinated arylmalonates
Impacts purification and storage
Chiral catalysis
Class‑level
Yield 95%
ee 96%
Cobalt‑complex Michael addition
Derivative performance; verify scaffold transfer

Commercial Manufacturing of Triazolopyrimidine Fungicides

Diethyl(2,4,6-trifluorophenyl)malonate is the premier choice for synthesizing 5,7-dichloro-6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1.5a]pyrimidine and related fungicidal APIs. Its dual ester functionality allows for efficient single-step cyclization, while the 2,4,6-trifluoro pattern ensures the final product achieves the necessary systemicity and efficacy against powdery mildews and rice diseases [1].

Discovery and Scale-Up of Fluorinated Pharmaceutical Intermediates

In medicinal chemistry, the compound serves as a versatile building block for incorporating the 2,4,6-trifluorophenyl motif into novel drug candidates. Its predictable thermal stability and amenability to vacuum distillation make it an ideal starting material for transitioning from bench-scale discovery to pilot-plant manufacturing without requiring chromatographic purification [2].

Synthesis of Specialized Fluorinated Liquid Crystals

Beyond life sciences, the rigid, highly fluorinated aromatic ring provided by this malonate ester is utilized in the design of advanced liquid crystalline materials. The specific trifluoro substitution pattern modifies the dielectric anisotropy and phase transition temperatures of the resulting mesogens, making this exact precursor highly valuable for display technology R&D [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triazolopyrimidine synthesis
Specific 2,4,6‑trifluorophenyl intermediate
Cyclization fidelity and product substitution pattern
Chiral catalyst development
Arylmalonate scaffold with enantioselective potential
Enantiomeric excess in Michael addition screening
High‑fidelity building block
Premium purity grade for sensitive chemistry
Impurity‑related side‑reaction mitigation
Fluorinated solid‑state studies
Polyfluorination‑imparted thermal stability
Boiling point, melting point, and density benchmarking

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Exact Mass

290.07659338 g/mol

Monoisotopic Mass

290.07659338 g/mol

Heavy Atom Count

20

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